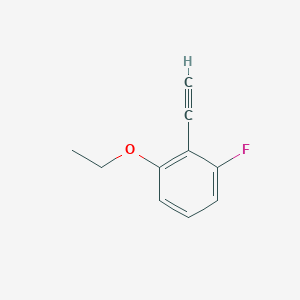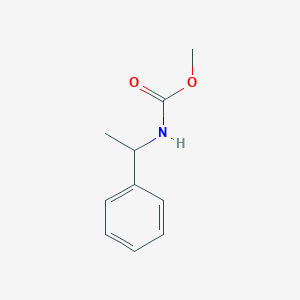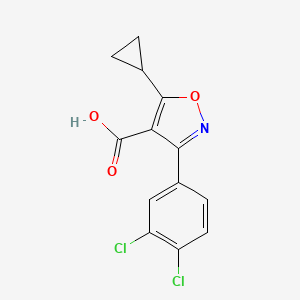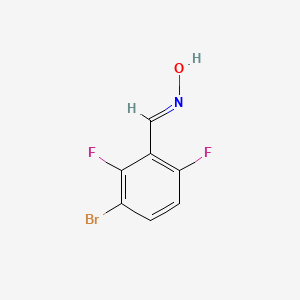
(E)-3-bromo-2,6-difluorobenzaldehyde oxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-bromo-2,6-difluorobenzaldehyde oxime is an organic compound that belongs to the class of oximes. Oximes are characterized by the presence of a hydroxylamine functional group (-C=N-OH) attached to a carbon atom. This particular compound features a bromine atom at the 3-position and two fluorine atoms at the 2- and 6-positions on the benzene ring, along with an oxime group attached to the aldehyde carbon.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-bromo-2,6-difluorobenzaldehyde oxime typically involves the reaction of 3-bromo-2,6-difluorobenzaldehyde with hydroxylamine hydrochloride in the presence of a base. The reaction is usually carried out in an aqueous or alcoholic medium under reflux conditions. The general reaction scheme is as follows:
3-bromo-2,6-difluorobenzaldehyde+NH2OH⋅HCl→(E)-3-bromo-2,6-difluorobenzaldehyde oxime+HCl
Industrial Production Methods
Industrial production methods for oximes, including this compound, often involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(E)-3-bromo-2,6-difluorobenzaldehyde oxime can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: The oxime can be reduced to form the corresponding amine.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base and a suitable solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of nitrile oxides.
Reduction: Formation of the corresponding amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(E)-3-bromo-2,6-difluorobenzaldehyde oxime has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (E)-3-bromo-2,6-difluorobenzaldehyde oxime depends on its specific application. In biological systems, oximes can act as nucleophiles, reacting with electrophilic centers in enzymes or other biomolecules. This interaction can inhibit enzyme activity or modify the function of the target molecule. The molecular targets and pathways involved vary depending on the specific biological context.
Comparación Con Compuestos Similares
Similar Compounds
- 3-bromo-2,6-difluorobenzaldehyde
- 2,6-difluorobenzaldehyde oxime
- 3-bromo-2,6-difluorobenzonitrile
Uniqueness
(E)-3-bromo-2,6-difluorobenzaldehyde oxime is unique due to the presence of both bromine and fluorine substituents on the benzene ring, along with the oxime functional group. This combination of substituents can influence the compound’s reactivity, stability, and biological activity, making it distinct from other similar compounds.
Propiedades
Fórmula molecular |
C7H4BrF2NO |
|---|---|
Peso molecular |
236.01 g/mol |
Nombre IUPAC |
(NE)-N-[(3-bromo-2,6-difluorophenyl)methylidene]hydroxylamine |
InChI |
InChI=1S/C7H4BrF2NO/c8-5-1-2-6(9)4(3-11-12)7(5)10/h1-3,12H/b11-3+ |
Clave InChI |
ODMUOLHLFVAUMP-QDEBKDIKSA-N |
SMILES isomérico |
C1=CC(=C(C(=C1F)/C=N/O)F)Br |
SMILES canónico |
C1=CC(=C(C(=C1F)C=NO)F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



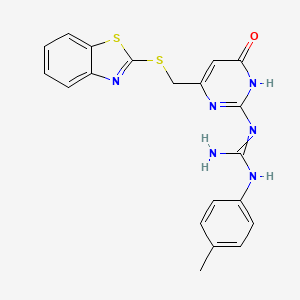

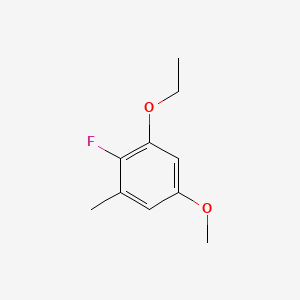

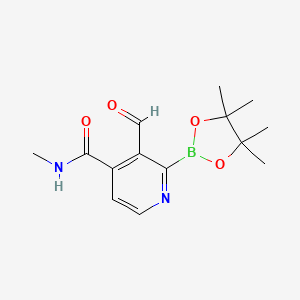
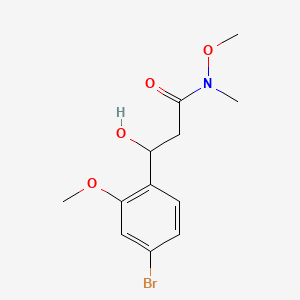
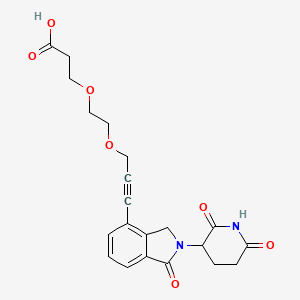
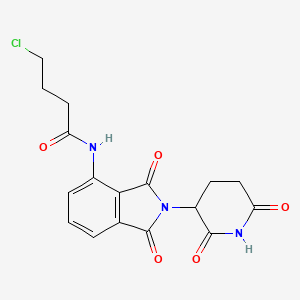
![(2,3-Dihydropyrazolo[5,1-b]oxazol-7-yl)methanamine](/img/structure/B14769555.png)
